molecular formula C18H19Cl3N2O B15042893 3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide

3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide

Cat. No.: B15042893
M. Wt: 385.7 g/mol
InChI Key: WUVPZRWDZUMKIA-UHFFFAOYSA-N
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Description

3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a trichloromethyl group, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride.

    Introduction of the Trichloromethyl Group: The next step involves the reaction of 3-methylbenzoyl chloride with trichloroacetonitrile in the presence of a base such as triethylamine to introduce the trichloromethyl group.

    Attachment of the Phenylethylamine Moiety: Finally, the phenylethylamine moiety is introduced through a nucleophilic substitution reaction with 2-phenylethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or amines.

Scientific Research Applications

3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor-ligand interactions.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the phenylethylamine moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-{2,2,2-trichloro-1-(2-chlorophenylamino)ethyl}benzamide
  • 3-methyl-N-{2,2,2-trichloro-1-(3-chlorophenylamino)ethyl}benzamide
  • 3-methyl-N-{2,2,2-trichloro-1-(4-iodophenylamino)ethyl}benzamide

Uniqueness

3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide is unique due to the presence of the phenylethylamine moiety, which imparts distinct pharmacological properties compared to its analogs. This structural feature allows for specific interactions with molecular targets, potentially leading to unique biological activities and therapeutic applications.

Properties

Molecular Formula

C18H19Cl3N2O

Molecular Weight

385.7 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(2-phenylethylamino)ethyl]benzamide

InChI

InChI=1S/C18H19Cl3N2O/c1-13-6-5-9-15(12-13)16(24)23-17(18(19,20)21)22-11-10-14-7-3-2-4-8-14/h2-9,12,17,22H,10-11H2,1H3,(H,23,24)

InChI Key

WUVPZRWDZUMKIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NCCC2=CC=CC=C2

Origin of Product

United States

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